Octahydro-2,5-methanopentalen-3a-amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures. The compound's IUPAC name is tricyclo[3.3.1.0^3,7]nonan-3-amine;hydrochloride, which precisely describes its tricyclic framework consisting of nine carbon atoms arranged in a specific bridged configuration. This nomenclature system utilizes the von Baeyer notation to indicate the bridged nature of the molecule, where the numerical descriptors [3.3.1.0^3,7] specify the number of atoms in each bridge connecting the ring junctions.
The structural descriptor "octahydro-2,5-methanopentalen-3a-amine" provides an alternative systematic naming approach that emphasizes the saturated nature of the polycyclic system. This nomenclature indicates complete hydrogenation of what would be an unsaturated pentalene system, with the methanopentalen designation highlighting the presence of methano bridges that create the characteristic cage-like structure. The "3a-amine" portion specifies the exact position of the amino functional group within this rigid framework.
The compound exhibits stereochemical complexity due to its polycyclic nature, with multiple defined stereocenters contributing to its three-dimensional structure. According to ChemSpider data, the molecule contains four defined stereocenters, which can be described using the (1R,3s,5S,7r) configuration notation. This stereochemical specificity is crucial for understanding the compound's chemical behavior and potential biological activity, as the rigid tricyclic framework constrains the amino group to a specific spatial orientation.
Properties
IUPAC Name |
tricyclo[3.3.1.03,7]nonan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c10-9-4-6-1-7(5-9)3-8(9)2-6;/h6-8H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEGOYFGBDTDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC3(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509991 | |
| Record name | Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86128-83-8 | |
| Record name | Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Noradamantanamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Octahydro-2,5-methanopentalen-3a-amine hydrochloride is a compound that has garnered interest in various biological and medicinal research fields. Its unique structure contributes to a range of biological activities, making it a subject of investigation for potential therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by its multi-cyclic structure, which influences its interaction with biological targets. The compound's molecular formula and structural characteristics are essential for understanding its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Activities
Research has revealed several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in animal models, indicating its usefulness in treating inflammatory diseases.
- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the efficacy of this compound:
- Case Study on Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations.
- Case Study on Neuroprotection :
- In a rodent model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Limited Industrial Data: While OTNE has extensive safety evaluations under IFRA, detailed toxicological or pharmacological studies on this compound are scarce in publicly available literature.
- Synthetic Studies : Derivatives of bicyclic amines are explored for CNS drug candidates, but specific applications of the target compound remain underreported .
Preparation Methods
Synthesis via Oxime Esters and Hydrogenation
A related preparation method involves the use of oxime esters derived from ketones, which upon hydrogenation yield cyclic amines. For example, oxime esters prepared from diphenylmethanone oxime have been successfully converted into amines through catalytic hydrogenation in the presence of palladium on carbon (Pd/C) catalysts. This method is useful for generating amine derivatives with bicyclic structures analogous to the pentalene framework.
- Key reagents: Diphenylmethanone oxime, pivaloyl chloride, pyridine, Pd/C catalyst.
- Conditions: Hydrogenation under mild pressure and temperature (35-40°C) for 10-12 hours.
- Outcome: High yield of cyclic amine intermediates, which can be converted to hydrochloride salts by treatment with acid.
Catalytic Hydrogenation of Imine Intermediates
Another approach involves the formation of imine intermediates from ketones and amines, followed by catalytic hydrogenation to form the corresponding amines:
- Step a: Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid as catalyst, using a Dean-Stark trap to remove water azeotropically.
- Step b: Hydrogenation of the imine intermediate using Pd/C under hydrogen atmosphere.
- Step c: Isolation of the amine as its p-toluenesulfonic acid salt, which can be converted to hydrochloride salt subsequently.
This method emphasizes optical purity and efficient conversion, though it is demonstrated for structurally related amines.
Preparation of Hydrochloride Salt
The free amine obtained from hydrogenation or reductive amination is converted to the hydrochloride salt by treatment with hydrochloric acid:
- Procedure: Dissolve the free amine in an appropriate solvent (e.g., ethanol or ethyl acetate), add hydrochloric acid dropwise under stirring.
- Isolation: The hydrochloride salt precipitates out or is obtained by solvent evaporation and recrystallization.
- Purpose: Improves compound stability, handling, and purity.
Data Table: Summary of Preparation Parameters
Analytical and Purification Techniques
- Chromatography: Silica gel flash chromatography (pentane/ethyl acetate mixtures) is used to purify oxime esters and intermediates.
- Spectroscopy: $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirm structural integrity and purity.
- Crystallization: Used to isolate and purify the hydrochloride salt.
- Yield Optimization: Reaction times, catalyst loading, and solvent choice are optimized to maximize yield and purity.
Research Findings and Considerations
- The use of oxime esters as intermediates allows selective reduction to amines, facilitating the synthesis of bicyclic amines like Octahydro-2,5-methanopentalen-3a-amine.
- Catalytic hydrogenation is a preferred method due to mild conditions and high selectivity.
- The hydrochloride salt form improves compound stability and is suitable for further applications.
- Optical purity and scalability remain challenges; some methods require chiral catalysts or chromatographic purification, which may limit commercial production.
- No direct boiling point data or extensive physicochemical properties are widely reported, indicating the need for further characterization.
Q & A
Q. How to correlate structural modifications with bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require iterative synthesis of analogs (e.g., varying substituents on the bicyclic framework). Test in vitro assays (e.g., enzyme inhibition) and compare with computational predictions. For example, modifying the oxadiazole ring in related compounds altered binding to serotonin receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
